molecular formula C23H24N4O7S B2688066 Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 683232-54-4

Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2688066
CAS No.: 683232-54-4
M. Wt: 500.53
InChI Key: VYIGEDMXMQOGDF-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic small molecule characterized by a piperazine core modified with a sulfonyl-linked aromatic carbamoyl group and an ethyl carboxylate ester. The 2-methyl-1,3-dioxoisoindolin-4-yl moiety introduces a bicyclic lactam structure, which is known to enhance metabolic stability and influence binding interactions in biological systems .

Key structural features include:

  • Piperazine ring: Provides conformational flexibility and serves as a scaffold for functional group attachment.
  • Sulfonyl bridge: Enhances electron-withdrawing properties and stabilizes intermolecular interactions.
  • 2-Methyl-1,3-dioxoisoindolin-4-yl group: Contributes to π-π stacking and hydrogen-bonding capabilities, critical for target engagement .

Properties

IUPAC Name

ethyl 4-[4-[(2-methyl-1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O7S/c1-3-34-23(31)26-11-13-27(14-12-26)35(32,33)16-9-7-15(8-10-16)20(28)24-18-6-4-5-17-19(18)22(30)25(2)21(17)29/h4-10H,3,11-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIGEDMXMQOGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced isoindoline derivatives, and various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves multiple pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing differences in substituents, physicochemical properties, and biological relevance.

Compound Name Key Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (Target) 2-Methyl-1,3-dioxoisoindolin-4-yl, ethyl carboxylate, sulfonyl C₂₃H₂₃N₅O₇S 525.52 g/mol Potential proteolysis-targeting chimera (PROTAC) applications due to isoindolinone stability
Ethyl 4-((4-((3-cyano-2-thienyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate 3-Cyano-2-thienyl, ethyl carboxylate, sulfonyl C₁₉H₂₀N₄O₅S₂ 448.51 g/mol Enhanced solubility due to thiophene; used in receptor binding studies
Ethyl 4-[(3-acetamido-4-ethoxyphenyl)sulfonyl]piperazine-1-carboxylate 3-Acetamido-4-ethoxyphenyl, ethyl carboxylate, sulfonyl C₁₈H₂₆N₄O₆S 426.49 g/mol Improved metabolic stability via acetamido and ethoxy groups
Ethyl 4-[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate 4-Chloro-2-methylphenyl, methylsulfonyl, glycyl C₁₈H₂₅ClN₄O₅S 452.93 g/mol Chlorine substituent increases lipophilicity; potential antimicrobial activity
2-(2,3-Dioxoindolin-1-yl)ethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate 4-Nitrophenyl, carbodithioate, dioxoindolinyl C₂₁H₂₀N₄O₄S₃ 488.59 g/mol Antitumor activity via dithiocarbamate and nitro groups; crystallographic stability confirmed

Structural and Functional Insights

  • Isoindolinone vs. This may enhance target protein binding in proteolysis applications .
  • Sulfonyl vs. Carbodithioate : The sulfonyl group in the target compound improves aqueous solubility relative to the carbodithioate in , but the latter’s sulfur atoms enable metal chelation, relevant for antitumor effects.
  • Chlorine and Nitro Substituents : Chlorine in and nitro in increase lipophilicity and electron-withdrawing effects, respectively, influencing pharmacokinetics and enzyme inhibition .

Pharmacological Implications

  • The target compound’s ethyl carboxylate and sulfonyl groups align with trends in LYMTAC (lysosome-targeting chimera) design, where similar structures promote lysosomal degradation pathways .
  • Analog demonstrates how acetamido and ethoxy substituents mitigate oxidative metabolism, a strategy applicable to improving the target’s bioavailability .

Biological Activity

Ethyl 4-((4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by several functional groups that contribute to its biological properties. Its molecular formula is C20H24N2O5SC_{20}H_{24}N_2O_5S, with a molecular weight of approximately 404.48 g/mol. The presence of a piperazine ring and sulfonamide moiety are notable features that may influence its pharmacological profile.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, including those involved in cancer cell proliferation and survival pathways.
  • Modulation of Signaling Pathways : It may influence pathways such as the PI3K/Akt and MAPK signaling cascades, which are critical in regulating cell growth and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The following table summarizes key findings from recent studies:

StudyCell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)5.2Induction of apoptosis
HCT116 (colon cancer)3.8Inhibition of cell cycle progression

Antimicrobial Activity

Preliminary investigations have also suggested antimicrobial properties against several bacterial strains. The compound's ability to disrupt bacterial cell membranes may underlie this activity.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in MCF-7 cells revealed that treatment with the compound led to a significant reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, corroborating the compound's role in inducing programmed cell death.

Case Study 2: Synergistic Effects

Another study explored the synergistic effects of this compound when combined with standard chemotherapeutics like doxorubicin. The combination therapy exhibited enhanced cytotoxicity compared to either agent alone, suggesting a potential for improved therapeutic strategies in oncology.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good oral bioavailability and metabolic stability, making it a candidate for further development. Toxicological assessments have shown manageable safety profiles in preliminary animal studies.

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